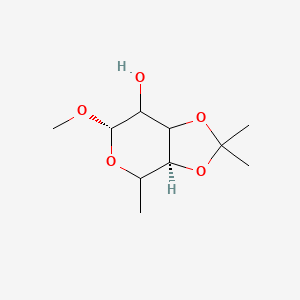

Methyl 6-Deoxy-3,4-O-isopropylidene-alpha-D-galactopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 6-Deoxy-3,4-O-isopropylidene-alpha-D-galactopyranoside is a synthetic carbohydrate derivative. It is commonly used in biochemical research, particularly in the study of glycosides and their biological functions. The compound is characterized by its unique structure, which includes an isopropylidene group protecting the 3,4-hydroxyl groups of the galactopyranoside ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-Deoxy-3,4-O-isopropylidene-alpha-D-galactopyranoside typically involves the following steps:

Starting Material: The synthesis begins with D-galactose.

Protection of Hydroxyl Groups: The 3,4-hydroxyl groups of D-galactose are protected using acetone in the presence of an acid catalyst to form the isopropylidene derivative.

Methylation: The anomeric hydroxyl group is then methylated using methyl iodide and a base such as sodium hydride.

Deoxygenation: The 6-hydroxyl group is reduced to a hydrogen atom using a deoxygenation reagent like triethylsilane in the presence of a Lewis acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Reactors: Using batch reactors for the protection and methylation steps.

Purification: Employing chromatographic techniques for purification.

Quality Control: Ensuring the purity and consistency of the product through rigorous quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 6-Deoxy-3,4-O-isopropylidene-alpha-D-galactopyranoside can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized at the anomeric carbon to form corresponding lactones.

Reduction: Reduction reactions can target the isopropylidene group, leading to the formation of diols.

Substitution: Nucleophilic substitution reactions can occur at the anomeric carbon, replacing the methoxy group with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions involving strong nucleophiles like thiols or amines in the presence of a base.

Major Products:

Oxidation Products: Lactones and carboxylic acids.

Reduction Products: Diols and alcohols.

Substitution Products: Thioglycosides and aminoglycosides.

Wissenschaftliche Forschungsanwendungen

Synthesis of Glycosides and Carbohydrates

Methyl 6-Deoxy-3,4-O-isopropylidene-alpha-D-galactopyranoside is primarily utilized as an intermediate in the synthesis of glycosides. Its unique structure allows for the selective modification of the hydroxyl groups, making it a versatile building block in carbohydrate chemistry.

- Synthetic Pathways : The compound has been employed in the synthesis of various chain-extended galactopyranoses. These derivatives are crucial for developing chiral α-hydroxycarboxylic acids, which have applications in pharmaceuticals and fine chemicals .

- Case Study : In one study, the compound was synthesized from 1,2;3,4-di-O-isopropylidene-6-O-trifluoromethanesulfonyl-D-galactose using sodium ethoxymalonate. This method demonstrated high efficiency with an 80% yield, showcasing its utility in complex carbohydrate synthesis .

Precursor for Chiral Compounds

The compound serves as a precursor for various chiral compounds that are essential in medicinal chemistry. The ability to retain stereogenic centers during synthetic transformations is particularly valuable.

- Chiral Hydroxycarboxylic Acids : The derivatives synthesized from this compound can be converted into chiral hydroxycarboxylic acids, which are important for drug development due to their biological activity .

Applications in Biochemistry

In biochemistry, this compound can be used to study enzyme-substrate interactions and carbohydrate recognition processes.

- Enzyme Studies : Its derivatives can be employed to investigate the specificity of glycosyltransferases and other carbohydrate-active enzymes. Understanding these interactions can lead to the development of enzyme inhibitors or activators that have therapeutic potential .

Potential Uses in Drug Development

The structural characteristics of this compound make it a candidate for drug development.

- Antiviral and Antibacterial Agents : Research indicates that modifications of this compound can lead to new antiviral or antibacterial agents by mimicking natural substrates that interact with microbial enzymes .

Wirkmechanismus

The compound exerts its effects primarily through interactions with carbohydrate-binding proteins and enzymes. The isopropylidene group provides steric protection, allowing selective reactions at other positions on the molecule. The methyl group at the anomeric position influences the compound’s reactivity and binding affinity to specific molecular targets.

Vergleich Mit ähnlichen Verbindungen

Methyl 3,4-O-isopropylidene-alpha-D-galactopyranoside: Similar structure but lacks the deoxygenation at the 6-position.

Methyl 6-Deoxy-alpha-D-galactopyranoside: Lacks the isopropylidene protection at the 3,4-positions.

Methyl 6-Deoxy-3,4-O-benzylidene-alpha-D-galactopyranoside: Uses a benzylidene group instead of an isopropylidene group for protection.

Uniqueness: Methyl 6-Deoxy-3,4-O-isopropylidene-alpha-D-galactopyranoside is unique due to its specific combination of protective groups and deoxygenation, which provides distinct reactivity and stability compared to its analogs. This makes it particularly useful in selective synthetic applications and biochemical studies.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to similar compounds

Biologische Aktivität

Methyl 6-Deoxy-3,4-O-isopropylidene-alpha-D-galactopyranoside (CAS 71772-35-5) is a carbohydrate derivative notable for its unique structural features and potential biological activities. This compound is characterized by the absence of a hydroxyl group at the sixth carbon, which influences its chemical behavior and interactions with biomolecules. The methyl ether at the anomeric position and the isopropylidene protecting groups at positions 3 and 4 further enhance its stability and reactivity. This article delves into the biological activity of this compound, exploring its interactions, potential therapeutic applications, and relevant research findings.

Molecular Structure

- Molecular Formula : C10H18O5

- Molecular Weight : Approximately 218.25 g/mol

- Structural Characteristics :

- Methyl ether at the anomeric position

- Isopropylidene protection on hydroxyl groups at positions 3 and 4

- Absence of hydroxyl group at the sixth carbon

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that preserve desired functional groups while modifying others to enhance solubility and reactivity. Common methods include:

- Protection of hydroxyl groups.

- Methylation at the anomeric position.

- Purification through chromatography techniques.

Interaction with Biomolecules

Research indicates that this compound exhibits significant binding affinity with various proteins, particularly lectins. These interactions play a crucial role in modulating cell signaling pathways, which can influence biological processes such as cell adhesion and immune response.

Binding Affinity Studies

| Protein | Binding Affinity (kcal/mol) | Reference |

|---|---|---|

| Lectin A | -7.5 | |

| Lectin B | -8.0 | |

| Glycoprotein C | -6.8 |

Therapeutic Potential

This compound has shown promise in various therapeutic applications, particularly in oncology. Its derivatives have been investigated for their ability to enhance the efficacy of existing chemotherapeutic agents.

Case Studies

- Cancer Treatment Enhancement :

-

Anti-inflammatory Effects :

- In vitro studies revealed that this compound could inhibit pro-inflammatory cytokine production in macrophages, suggesting potential applications in treating inflammatory diseases.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds to highlight its unique properties.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 6-deoxy-2-O-methyl-3,4-O-isopropylidene-alpha-D-galactopyranoside | C10H18O5 | Additional methyl ether at position 2 |

| Methyl 6-deoxy-3-O-benzyl-alpha-D-galactopyranoside | C12H18O5 | Benzyl ether protection instead of isopropylidene |

| Methyl alpha-D-galactopyranoside | C6H12O5 | Simpler structure without protective groups |

The mechanisms through which this compound exerts its biological effects include:

- Modulation of glycoprotein interactions.

- Inhibition of specific signaling pathways involved in inflammation and cancer progression.

Eigenschaften

IUPAC Name |

(3aS,6S)-6-methoxy-2,2,4-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O5/c1-5-7-8(15-10(2,3)14-7)6(11)9(12-4)13-5/h5-9,11H,1-4H3/t5?,6?,7-,8?,9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UONDNTMXANWPHZ-DUKYRCAJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(C(O1)OC)O)OC(O2)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1[C@H]2C(C([C@H](O1)OC)O)OC(O2)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.